2,2-Diallylpiperidine hydrochloride chemical properties
2,2-Diallylpiperidine hydrochloride chemical properties
An In-depth Technical Guide to 2,2-Diallylpiperidine Hydrochloride
Executive Summary
This document provides a comprehensive technical overview of 2,2-Diallylpiperidine Hydrochloride, a substituted piperidine derivative of interest to researchers in synthetic chemistry and drug development. The piperidine ring is a foundational scaffold in numerous pharmaceuticals and biologically active compounds.[1] The presence of two allyl groups at the C2 position offers unique opportunities for further chemical modification, making this molecule a versatile building block. This guide synthesizes available data with established chemical principles to detail its structure, properties, a proposed synthetic pathway, and potential research applications. Due to the limited specific experimental data in publicly accessible literature for the hydrochloride salt, this guide combines information on the free base (2,2-Diallylpiperidine) with expert-driven analysis to provide a robust scientific resource for laboratory professionals.
Chemical Identity and Molecular Structure
2,2-Diallylpiperidine Hydrochloride is the salt form of the parent heterocyclic amine, 2,2-Diallylpiperidine. The hydrochloride form enhances the compound's stability and aqueous solubility, making it more suitable for certain experimental and pharmaceutical applications.
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IUPAC Name: 2,2-diallylpiperidin-1-ium chloride
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CAS Number: 91355-50-9 (for the free base, 2,2-Diallylpiperidine)[2][3]
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Molecular Formula: C₁₁H₂₀ClN
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Molecular Weight: 201.74 g/mol
Below is the chemical structure of 2,2-Diallylpiperidine Hydrochloride, illustrating the protonated piperidine nitrogen and the associated chloride counter-ion.
Caption: Structure of 2,2-Diallylpiperidine Hydrochloride.
Physicochemical Properties
Specific experimental data for 2,2-Diallylpiperidine Hydrochloride is not widely published. The following table summarizes known properties of the free base and inferred properties for the hydrochloride salt based on general chemical principles.
| Property | Value (Free Base) | Inferred Value/Characteristic (Hydrochloride Salt) |
| Molecular Formula | C₁₁H₁₉N | C₁₁H₂₀ClN |
| Molecular Weight | 165.28 g/mol [2] | 201.74 g/mol |
| Appearance | Not specified | Expected to be a white to off-white crystalline solid. |
| Melting Point | Not specified | Expected to be significantly higher than the free base. |
| Solubility | Not specified | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol) and lower solubility in nonpolar organic solvents. |
| pKa | Not specified | The pKa of the piperidinium ion is typically around 11.2. This value is expected to be similar. |
| Purity | 90% (as cited for the free base)[2] | Dependent on synthesis and purification method. |
Synthesis and Characterization
Proposed Synthetic Pathway
While specific routes for this exact compound are not detailed in the literature, a logical and efficient synthesis can be proposed. A common strategy for producing substituted piperidines involves the catalytic hydrogenation of corresponding pyridine derivatives.[4] The synthesis of 2,2-Diallylpiperidine Hydrochloride can be envisioned as a three-step process:
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Synthesis of 2-Allylpyridine: A nucleophilic substitution or cross-coupling reaction to introduce an allyl group onto the pyridine ring.
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Diallylation and Reduction: Introduction of the second allyl group followed by catalytic hydrogenation of the pyridine ring to form the piperidine scaffold.
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Salt Formation: Treatment of the resulting 2,2-Diallylpiperidine free base with hydrochloric acid to yield the final hydrochloride salt.
Caption: Proposed synthetic workflow for 2,2-Diallylpiperidine HCl.
Experimental Protocol: Salt Formation (Step 3)
This protocol outlines the final step, converting the free base to the hydrochloride salt.
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Dissolution: Dissolve 1.0 equivalent of purified 2,2-Diallylpiperidine (free base) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) in a flask equipped with a magnetic stirrer.
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Acidification: While stirring, slowly add 1.05 equivalents of a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
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Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for 30-60 minutes to ensure complete reaction.
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Isolation: Collect the solid product by vacuum filtration.
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Purification: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
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Drying: Dry the final product, 2,2-Diallylpiperidine Hydrochloride, under vacuum to remove all residual solvent.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two allyl groups, including vinylic protons (δ 5.5-6.0 ppm) and allylic methylene protons (δ 2.0-2.5 ppm). The piperidine ring protons will appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The two N-H protons of the ammonium salt will likely appear as a broad singlet at a downfield chemical shift (δ > 8 ppm).
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¹³C NMR: The carbon spectrum should display distinct signals for the vinylic carbons (δ 115-140 ppm), the allylic carbons, the quaternary C2 carbon, and the five other sp³ hybridized carbons of the piperidine ring.
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Infrared (IR) Spectroscopy: Key vibrational bands are predicted to include a broad N-H stretch from the ammonium salt (around 2400-3000 cm⁻¹), C-H stretches for both sp² and sp³ hybridized carbons (around 2850-3100 cm⁻¹), and a C=C double bond stretch for the allyl groups (around 1640 cm⁻¹).
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Mass Spectrometry (MS): Analysis of the free base would show a molecular ion peak [M]⁺ at m/z ≈ 165.28. Common fragmentation patterns would likely involve the loss of an allyl radical (C₃H₅•), resulting in a significant fragment at m/z ≈ 124.
Reactivity and Potential Applications
The chemical reactivity of 2,2-Diallylpiperidine Hydrochloride is dominated by the functionality of the allyl groups. The ammonium center is non-nucleophilic, rendering the nitrogen atom unreactive towards electrophiles under most conditions.
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Allyl Group Reactivity: The two terminal double bonds are sites for a wide range of chemical transformations, including:
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Hydrogenation: Reduction to the corresponding 2,2-dipropylpiperidine derivative.
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Hydroboration-Oxidation: Conversion to terminal alcohols.
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Epoxidation: Formation of epoxide rings.
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Olefin Metathesis: Ring-closing metathesis could be explored to form novel bicyclic structures.
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Polymerization: Can act as a monomer or cross-linking agent in radical polymerization.
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Potential Research Applications:
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Medicinal Chemistry: The piperidine scaffold is a privileged structure in drug discovery.[1] The allyl groups serve as reactive handles for conjugating the molecule to other pharmacophores or for creating libraries of derivatives for biological screening.
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Materials Science: The diallyl functionality makes it a candidate for the synthesis of specialty polymers and cross-linked materials.
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Synthetic Building Block: It can serve as a precursor for the synthesis of more complex heterocyclic and alkaloid structures.
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Safety and Handling
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General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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First Aid Measures:
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Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[5]
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[6]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
References
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LookChem. CAS No.5807-81-8,2-Diphenylmethylpiperidine hydrochloride Suppliers. [Link]
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PubChem. 2,2'-Bipiperidine dihydrochloride. [Link]
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Alfa Aesar. SAFETY DATA SHEET - Piperidine hydrochloride. [Link]
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Organic Chemistry Portal. Piperidine synthesis. [Link]
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D'yakonov, V. A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 28, no. 3, 2023, p. 1369. [Link]
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Defense Technical Information Center. Piperidine Synthesis. 2025. [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
- Yuan, Q. "Process development of the synthesis of 2,3-dichlorophenylpiperazine." Journal of Beijing University of Chemical Technology, 2007.
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MilliporeSigma. 2,2-DIALLYLPIPERIDINE | 91355-50-9. [Link]
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Patel, D. J., et al. "Chemometrics-Assisted UV Spectrophotometric and RP-HPLC Methods for the Simultaneous Determination of Tolperisone Hydrochloride and Diclofenac Sodium in their Combined Pharmaceutical Formulation." PMC. [Link]
- Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
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Othman, A. A., et al. "Development and Validation of Spectrophotometric Methods for the Simultaneous Determination of Mebeverine Hydrochloride and Chlordiazepoxide in Bulk and in Dosage Form." ResearchGate. [Link]
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Mahadik, P. S., & Senthilkumar, G. P. "Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method." Research Journal of Pharmacy and Technology. [Link]
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El-Gindy, A., et al. "Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline." Journal of Food and Drug Analysis. [Link]
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Othman, A. A., et al. "Development and Validation of Spectrophotometric Methods for the Simultaneous Determination of Mebeverine Hydrochloride and Chlordiazepoxide." Pharmaceutica Analytica Acta. [Link]
